An In-Depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Ethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-Ethylphenylhydrazine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in complex organic synthesis, particularly in the pharmaceutical industry.
Core Chemical Identity and Physical Properties
2-Ethylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt. Its hydrochloride form enhances stability and solubility in aqueous media, making it a versatile reagent in various synthetic applications.[1]
Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount in research and development. The following table summarizes the key identifiers for 2-Ethylphenylhydrazine hydrochloride.
| Identifier | Value | Source(s) |
| CAS Number | 19398-06-2, 58711-02-7 | [2][3][4] |
| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |
| Molecular Weight | 172.66 g/mol | [1][2][5] |
| IUPAC Name | (2-ethylphenyl)hydrazine;hydrochloride | [2] |
| InChI | InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | [2] |
| InChIKey | HBHPTOKYVGZBAJ-UHFFFAOYSA-N | [2] |
| SMILES | CCC1=CC=CC=C1NN.Cl | [2] |
| EC Number | 421-460-2 | [1] |
| MDL Number | MFCD00071599 | [1] |
Physicochemical Properties
The physical and chemical properties of 2-Ethylphenylhydrazine hydrochloride are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder or solid. | [3][6] |
| Melting Point | 178 °C (decomposes) | [3][6][7] |
| Solubility | Soluble in water. | [3][5][6] |
| Density | 1.21 g/cm³ | [3][6] |
| Boiling Point | 247.7 °C at 760 mmHg (for the free base) | [3] |
| Flash Point | 118.9 °C (for the free base) | [3] |
| Hygroscopicity | Sensitive to moisture (hygroscopic). | [1][3][6] |
Synthesis and Manufacturing Landscape
The primary route for the synthesis of 2-Ethylphenylhydrazine hydrochloride involves the diazotization of 2-ethylaniline followed by reduction.[8][9] This process is a cornerstone for obtaining this key pharmaceutical intermediate.
Synthetic Pathway Overview
The synthesis can be visualized as a two-step process, where the initial formation of a diazonium salt is a critical, temperature-sensitive step. The subsequent reduction of this intermediate yields the desired hydrazine derivative.
Caption: General synthesis pathway for 2-Ethylphenylhydrazine hydrochloride.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of 2-Ethylphenylhydrazine hydrochloride.[9]
Materials:
-
2-Ethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Decolorizing Carbon
-
Celite
Procedure:
-
Preparation of the Aniline Salt: In a reaction vessel equipped with a stirrer and cooling bath, a solution of concentrated hydrochloric acid and water is cooled to 0 °C. 2-ethylaniline is added dropwise while maintaining the temperature, resulting in a thick suspension of the aniline hydrochloride salt.
-
Diazotization: A solution of sodium nitrite in water is added to the suspension over a period of 1.5 hours, with the temperature maintained between 8 °C and 14 °C. This step forms the 2-ethyldiazonium chloride intermediate.
-
Reduction: A solution of tin(II) chloride dihydrate in a 1:1 mixture of concentrated hydrochloric acid and water is added to the reaction mixture over 5 hours, keeping the internal temperature between 5 °C and 10 °C.
-
Isolation of the Crude Product: After stirring for an additional 15 hours, the solid product is collected by filtration.
-
Purification: The crude solid is boiled in water with decolorizing carbon. The hot solution is filtered through Celite.
-
Crystallization: Concentrated hydrochloric acid is added to the filtrate, and the solution is cooled in an ice bath for 30 minutes to induce crystallization.
-
Final Product Isolation and Drying: The resulting tan plates of 2-Ethylphenylhydrazine hydrochloride are collected by filtration and dried under vacuum over a suitable desiccant like phosphorus pentoxide.
Chemical Reactivity and Applications
The reactivity of 2-Ethylphenylhydrazine hydrochloride is dominated by the nucleophilic nature of the hydrazine moiety, making it a valuable building block in organic synthesis.
Fischer Indole Synthesis: A Gateway to Pharmaceuticals
The most prominent application of 2-Ethylphenylhydrazine hydrochloride is in the Fischer indole synthesis. This reaction is pivotal for the construction of indole ring systems, which are prevalent in a vast array of biologically active molecules.
A prime example is the synthesis of Etodolac , a non-steroidal anti-inflammatory drug (NSAID).[7] In this synthesis, 2-Ethylphenylhydrazine hydrochloride is condensed with a suitable ketone or aldehyde equivalent, such as 2,3-dihydrofuran, to form an intermediate which then cyclizes to the indole core of Etodolac.[10]
Caption: Fischer Indole Synthesis of a key Etodolac intermediate.
The causality behind the experimental choices in the Fischer indole synthesis lies in the need for an acidic environment to catalyze the reaction and a suitable solvent system to manage the solubility of the reactants and intermediates. The choice of acid catalyst can significantly impact the reaction yield and purity of the product.[10]
Other Synthetic Applications
Beyond the Fischer indole synthesis, 2-Ethylphenylhydrazine hydrochloride can be employed in the synthesis of other heterocyclic compounds, such as pyrazoles and pyrazolines, through condensation reactions with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. It also serves as a precursor for the synthesis of various substituted hydrazones, which are valuable intermediates in their own right.
Purity, Impurities, and Analytical Methods
For applications in drug development, the purity of 2-Ethylphenylhydrazine hydrochloride is of utmost importance. A thorough understanding of its impurity profile and the analytical methods for its assessment is crucial.
Potential Impurities
Impurities in 2-Ethylphenylhydrazine hydrochloride can arise from the starting materials or as byproducts of the synthesis. Common impurities may include:
-
Unreacted 2-Ethylaniline: The starting material for the synthesis.
-
Over-reduction Products: Further reduction of the hydrazine can lead to the formation of aniline derivatives.
-
Oxidation Products: Hydrazines are susceptible to oxidation, which can lead to the formation of various colored impurities.
-
Side-reaction Products from Diazotization: Incomplete or side reactions during the formation of the diazonium salt can introduce impurities.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the identity of 2-Ethylphenylhydrazine hydrochloride.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 2-Ethylphenylhydrazine hydrochloride and quantifying any impurities. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[11]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The proton NMR spectrum would show characteristic signals for the ethyl group, the aromatic protons, and the hydrazine protons.[2][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as N-H stretches from the hydrazine and aromatic C-H and C=C vibrations.[2][12]
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[2][12]
The following table summarizes key spectroscopic data for 2-Ethylphenylhydrazine hydrochloride.
| Spectroscopic Data | Interpretation | Source(s) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to ethyl protons (triplet and quartet), aromatic protons, and hydrazine protons. | [12] |
| ¹³C NMR (DMSO-d₆) | Signals for the ethyl carbons and the aromatic carbons. | [12] |
| IR (KBr) | Characteristic absorptions for N-H, C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | [12] |
| Mass Spectrum | Molecular ion peak corresponding to the molecular weight of the free base. | [2][12] |
Stability and Storage
Proper storage and handling of 2-Ethylphenylhydrazine hydrochloride are essential to maintain its quality and prevent degradation.
Storage Conditions: It should be stored in a well-closed container in a cool, dry place, away from light and moisture.[3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen) is recommended.[6]
Stability: 2-Ethylphenylhydrazine hydrochloride is sensitive to air and light and can oxidize over time. The hydrochloride salt form provides increased stability compared to the free base.
Safety Information
As with any chemical reagent, it is crucial to handle 2-Ethylphenylhydrazine hydrochloride with appropriate safety precautions.
Hazard Statements:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye damage.
-
Suspected of causing cancer.
-
Causes damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.[2]
Precautionary Measures:
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
Conclusion
2-Ethylphenylhydrazine hydrochloride is a pivotal chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-inflammatory drug Etodolac. A comprehensive understanding of its chemical properties, synthetic routes, reactivity, and analytical profile, as detailed in this guide, is essential for its effective and safe utilization in research and drug development. The self-validating nature of the described protocols, grounded in established chemical principles, ensures reliability and reproducibility for the discerning scientist.
References
-
PubChem. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, V. R., & Desai, H. T. (2013). A Developed Process For The Synthesis of 2-Ethyl Phenyl Hydrazine Hydrochloride, A Key Starting Material For 7-Ethyl Tryptophol. Scribd. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Ethylphenylhydrazine hydrochloride. Retrieved from [Link]
-
Wang, J., et al. (2015). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
-
IOSR Journal. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
-
Indian Journal of Chemistry. (2012). An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (2025, January 12). 2-Ethylphenylhydrazine Hydrochloride - CERTIFICATE OF ANALYSIS. Retrieved from [Link]
-
ResearchGate. (n.d.). A DEVELOPED PROCESS FOR THE SYNTHESIS OF 2-ETHYL PHENYL HYDRAZINE HYDROCHLORIDE, A KEY STARTING MATERIAL FOR 7-ETHYL TRYPTOPHOL. Retrieved from [Link]
-
NIST. (n.d.). Phenylhydrazine hydrochloride. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d 6. Retrieved from [Link]
- Google Patents. (n.d.). CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography).
-
Semantic Scholar. (n.d.). Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. Retrieved from [Link]
Sources
- 1. 2-Ethylphenylhydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 2. 2-Ethylphenylhydrazine Hydrochloride | C8H13ClN2 | CID 2733209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]
- 6. 2-Ethylphenylhydrazine hydrochloride | 19398-06-2 [chemicalbook.com]
- 7. 2-Ethylphenylhydrazine hydrochloride | 58711-02-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. alentris.org [alentris.org]
- 12. scribd.com [scribd.com]
